molecular formula C19H39NO3S2 B563616 Palmitoyl Aminoethyl Methanethiosulfonate CAS No. 1076199-30-8

Palmitoyl Aminoethyl Methanethiosulfonate

Cat. No.: B563616
CAS No.: 1076199-30-8
M. Wt: 393.645
InChI Key: WPEYIPXVPAKKLE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that palmitoylation, a process involving the addition of a palmitoyl group to proteins, plays a significant role in protein function and cellular processes . Palmitoylation can alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

The specific cellular effects of Palmitoyl Aminoethyl Methanethiosulfonate are not well-studied. Palmitoylation, a process that this compound may be involved in, has been shown to have significant effects on cellular processes. For instance, palmitoylation can affect the localization of many immune molecules to the cellular membrane, which is required for the proper activation of innate and adaptive immune signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Palmitoylation, a process that this compound may be involved in, involves the attachment of a 16-carbon saturated fatty acid to proteins post-translationally. This modification increases protein hydrophobicity, facilitates protein interactions with lipid bilayers, and can markedly alter protein sorting and function .

Temporal Effects in Laboratory Settings

It is known that palmitoylation, a process that this compound may be involved in, is a dynamic and reversible process .

Dosage Effects in Animal Models

It is known that palmitoylethanolamide (PEA), a compound related to this compound, has been used in humans for its analgesic and anti-inflammatory properties and has demonstrated high safety and tolerability .

Metabolic Pathways

It is known that palmitic acid, a compound related to this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .

Transport and Distribution

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Subcellular Localization

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Aminoethyl Methanethiosulfonate typically involves the reaction of palmitic acid with aminoethyl methanethiosulfonate under specific conditions. The process generally includes the activation of palmitic acid, followed by its reaction with aminoethyl methanethiosulfonate to form the desired compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Aminoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the methanethiosulfonate moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl Aminoethyl Methanethiosulfonate is unique in its specific application for studying protein palmitoylation. Unlike other similar compounds, it is particularly suited for modifying proteins to investigate the effects of palmitoylation on protein function and localization .

Properties

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEYIPXVPAKKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676096
Record name S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-30-8
Record name S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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